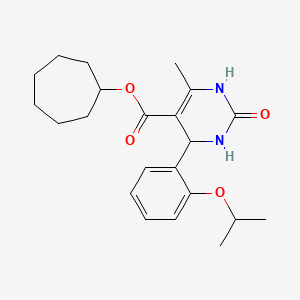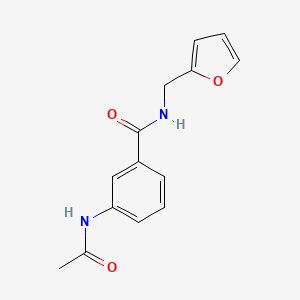
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, also known as CMA-3, is a chemical compound that has gained significant attention in the field of cancer research due to its potential anti-cancer properties. CMA-3 belongs to a class of compounds called hydroxynaphthoquinones, which have been shown to possess significant anti-tumor activity.
Mécanisme D'action
The exact mechanism by which N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide exerts its anti-cancer effects is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide acts by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is able to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide in lab experiments is its high potency and specificity towards cancer cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is its potential toxicity towards normal cells, which may limit its clinical use.
Orientations Futures
There are a number of future directions for research on N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism by which N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide exerts its anti-cancer effects. Finally, research is needed to determine the potential toxicity of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide towards normal cells, which will be important for its clinical use.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide involves the reaction of 3-chloro-2-methylphenol with 2-hydroxy-1,4-naphthoquinone in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic steps to obtain pure N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is able to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-15(19)7-4-8-16(11)20-18(22)14-9-12-5-2-3-6-13(12)10-17(14)21/h2-10,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWHLAATWRAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)

![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)
![diethyl 2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}diacetate](/img/structure/B4955233.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)
![1-(4-fluorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4955271.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4955298.png)
![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
